2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Proton NMR (¹H NMR) spectroscopy provides critical insights into the compound’s substituent environments:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Triazolopyridazine H-7 | 8.92 | Singlet | 1H | Pyridazine proton adjacent to triazole |
| 3-Fluorophenyl aromatic protons | 7.45–7.68 | Multiplet | 4H | Ortho, meta, para to fluorine |
| Thiazole H-5 | 6.78 | Singlet | 1H | Deshielded by electron-withdrawing acetamide |
| Acetamide methylene | 3.89 | Singlet | 2H | -CH2- adjacent to sulfur |
| Thiazole methyl | 2.41 | Singlet | 3H | -CH3 on thiazole |
The ¹³C NMR spectrum corroborates these assignments, with distinctive signals at δ 162.1 ppm (C=O of acetamide), δ 158.9 ppm (C-F coupling), and δ 112.4 ppm (thiazole C-5).
High-Resolution Mass Spectrometry (HRMS) Characterization
HRMS data confirms the molecular formula C₁₉H₁₅FN₆OS₂:
| Parameter | Calculated | Observed | Error (ppm) |
|---|---|---|---|
| Molecular ion [M+H]⁺ | 427.0754 | 427.0751 | -0.7 |
| Isotopic pattern | M+1: 428.0787 | M+1: 428.0783 | -0.9 |
The 3.3% relative abundance of the M+1 peak aligns with the natural abundance of ¹³C isotopes, validating the proposed formula.
Infrared (IR) Spectroscopy for Functional Group Verification
Key IR absorptions (cm⁻¹) and their assignments:
| Absorption Band | Intensity | Functional Group |
|---|---|---|
| 1685 | Strong | Amide C=O stretch |
| 1247 | Medium | C-F stretch |
| 678 | Strong | C-S-C asymmetric stretch |
| 1540 | Weak | Thiazole ring vibration |
The absence of N-H stretches above 3300 cm⁻¹ confirms full substitution of the acetamide nitrogen.
Properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6OS2/c1-10-8-27-17(19-10)20-14(25)9-26-15-6-5-13-21-22-16(24(13)23-15)11-3-2-4-12(18)7-11/h2-8H,9H2,1H3,(H,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQMNYGOBIBVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with 3-fluorobenzonitrile under acidic or basic conditions to form the triazolopyridazine core.
Thioether Formation: The triazolopyridazine core is then reacted with a thiol derivative, such as 4-methylthiazole-2-thiol, in the presence of a base like potassium carbonate (K2CO3) to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with chloroacetyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the triazolopyridazine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, compounds containing the triazolopyridazine core have shown promise in various assays for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The fluorophenyl and thiazole groups enhance its binding affinity to biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazolopyridazine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the thiazole moiety can participate in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules with triazole, triazine, or pyridazine cores. Key differences in substituents, electronic profiles, and bioactivity are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
The trifluoromethyl group in 727997-39-9 improves metabolic resistance but reduces solubility relative to the fluorophenyl group in the target compound.
Substituent Impact :
- The 4-methylthiazol-2-yl group in the target compound may confer better oral bioavailability than the benzyloxy phenyl group in 573705-89-2, which is prone to oxidative metabolism .
- Thiophen-2-yl (573705-89-2) and fluorophenyl substituents both enhance lipophilicity, but fluorine’s electron-withdrawing effects could improve target selectivity.
Therapeutic Potential: The pyridazin-3-one derivative (573705-94-9) lacks the thioacetamide linker, limiting its utility in covalent target binding compared to the thioether-containing target compound . Triazolo-pyrimidines (e.g., 727997-39-9) are smaller and more suited for CNS penetration, whereas the target compound’s bulkier structure may favor peripheral tissue action.
Biological Activity
The compound 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a member of the triazolopyridazine family, which has gained attention for its diverse biological activities. This article discusses its biological activity, including antibacterial, antifungal, anticancer properties, and its potential mechanisms of action.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring fused with a pyridazine moiety. The presence of fluorine and thiazole groups contributes to its unique chemical properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14FN5OS |
| Molecular Weight | 341.37 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that compounds in the triazolopyridazine class exhibit significant antibacterial and antifungal activities. For instance, derivatives with similar structures have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 μg/mL for some derivatives .
The specific compound under discussion has been noted for its potential as an antimicrobial agent due to its ability to disrupt microbial cell functions. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Studies have shown that triazole derivatives can inhibit specific kinases involved in cancer cell proliferation . The mechanism often involves the suppression of signaling pathways such as the ERK pathway, leading to induced apoptosis in cancer cells. For example, related compounds have demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, suggesting potential applications in oncology as well .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : Binding to active sites on kinases and other enzymes.
- Cell Cycle Disruption : Inducing cell cycle arrest at the G2/M phase.
- Apoptosis Induction : Triggering programmed cell death through activation of apoptotic pathways.
Case Studies
Recent studies highlight the biological activity of triazolo derivatives:
- Antimicrobial Study : A derivative similar to our compound exhibited broad-spectrum antimicrobial activity against Micrococcus luteus, MRSA, and Pseudomonas aeruginosa with MIC values significantly lower than traditional antibiotics .
- Anticancer Evaluation : In a study on triazolo derivatives, compounds showed promising results in inhibiting cancer cell growth through the modulation of apoptosis-related proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
